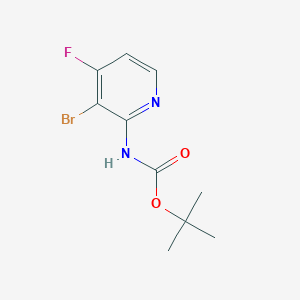![molecular formula C21H21N3O3S B8036071 N-hydroxy-5-[[4-oxo-6-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanamide](/img/structure/B8036071.png)
N-hydroxy-5-[[4-oxo-6-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier N-hydroxy-5-[[4-oxo-6-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanamide is known for its significant role in various scientific research fields. It is a potent class I and IIb histone deacetylase inhibitor, which means it can inhibit the activity of enzymes involved in modifying chromatin structure and regulating gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-5-[[4-oxo-6-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanamide involves multiple steps, including the formation of a uracil-based core structure. The reaction conditions typically require the use of high-purity reagents and controlled environments to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. This often includes the use of automated systems and continuous monitoring to ensure consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-hydroxy-5-[[4-oxo-6-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Catalysts such as palladium on carbon are often used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-hydroxy-5-[[4-oxo-6-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It plays a crucial role in studying gene expression and chromatin structure.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer treatment, due to its ability to inhibit histone deacetylases.
Industry: It is used in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of N-hydroxy-5-[[4-oxo-6-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanamide involves inhibiting histone deacetylases, which are enzymes that remove acetyl groups from histone proteins. This inhibition leads to an increase in acetylation levels, resulting in a more relaxed chromatin structure and increased gene expression. The compound targets specific histone deacetylases, including HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MC 1742: Another potent histone deacetylase inhibitor with similar applications in cancer research.
Aminocaproic Acid: Although not a histone deacetylase inhibitor, it shares some structural similarities and is used in different therapeutic contexts
Uniqueness
N-hydroxy-5-[[4-oxo-6-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanamide is unique due to its specific inhibition profile and its ability to target multiple histone deacetylases. This makes it a valuable tool in research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-hydroxy-5-[[4-oxo-6-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-19(24-27)8-4-5-13-28-21-22-18(14-20(26)23-21)17-11-9-16(10-12-17)15-6-2-1-3-7-15/h1-3,6-7,9-12,14,27H,4-5,8,13H2,(H,24,25)(H,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFVDNFTELWRHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=O)N=C(N3)SCCCCC(=O)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=O)N=C(N3)SCCCCC(=O)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(1S,2S,6R,8S)-6,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2,6)]decan-4-yl]quinoline](/img/structure/B8035996.png)


![1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B8036026.png)






![2-[4-[6-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-4-methylpyridin-3-yl]phenyl]-7-methyl-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8036073.png)
![disodium;2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxidopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]purin-6-olate](/img/structure/B8036081.png)
![disodium;2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-3H-purin-6-one](/img/structure/B8036088.png)
